molecular formula C16H11ClN2O4S B2984364 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide CAS No. 304882-75-5

3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2984364
CAS No.: 304882-75-5
M. Wt: 362.78
InChI Key: JHWRWEPXMXSMLU-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a benzothiophene core, a nitro group, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of 2-alkynylthiophenes under oxidative conditions. The nitration and methoxylation steps are then performed to introduce the nitro and methoxy groups, respectively. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including its effects on various cellular processes and its role as a potential therapeutic agent.

Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide: is structurally similar to other benzothiophene derivatives, such as 3-Chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide and 3-Chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide.

Uniqueness:

  • The presence of both nitro and methoxy groups on the phenyl ring distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.

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Properties

IUPAC Name

3-chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c1-23-12-8-9(19(21)22)6-7-11(12)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWRWEPXMXSMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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